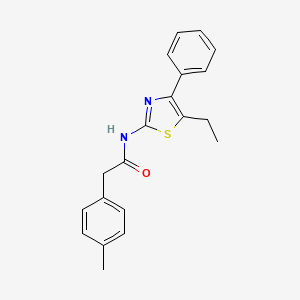
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as EPTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EPTA belongs to the thiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that it induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It also inhibits the Akt/mTOR signaling pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. This compound has also been found to inhibit the expression of various proteins involved in cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide is its potent anticancer and antimicrobial activity. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide research. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to optimize its pharmacological properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. Additionally, this compound can be further studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, this compound is a novel compound with potential applications in various fields. Its potent anticancer and antimicrobial activity make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its pharmacological properties. This compound represents a promising avenue for future research in the quest for new and effective therapeutic agents.
Métodos De Síntesis
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of 2-aminobenzophenone, ethyl acetoacetate, and 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The reaction yields this compound as a yellow crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide has been extensively studied for its potential applications in various fields. One of the main areas of research is in the field of cancer. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit cancer cell migration and invasion.
In addition to its anticancer properties, this compound has also been studied for its antimicrobial activity. It has been found to exhibit potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae.
Propiedades
IUPAC Name |
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-3-17-19(16-7-5-4-6-8-16)22-20(24-17)21-18(23)13-15-11-9-14(2)10-12-15/h4-12H,3,13H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAVGOCDKUOISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

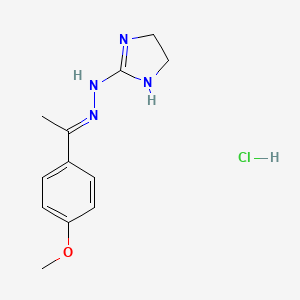

![2-chloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5736966.png)

![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5736977.png)
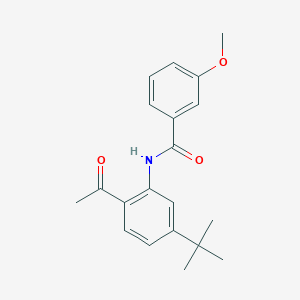
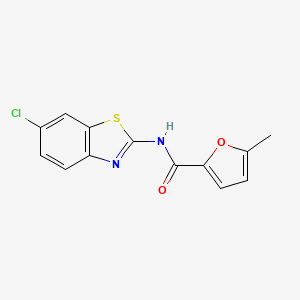

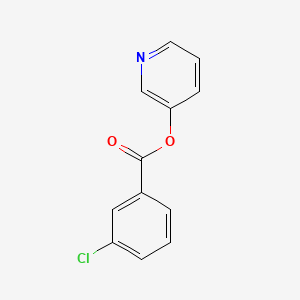
![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)

![3-chloro-4-ethoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5737040.png)
![3'-[(diethylamino)carbonyl]-4-biphenylyl acetate](/img/structure/B5737046.png)
